molecular formula C8H8BrNO3 B11762616 Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B11762616
M. Wt: 246.06 g/mol
InChI Key: UBIPNOJMXGEOEN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol under mild conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure with variations in the position of functional groups.

    Methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate: Contains an oxadiazole ring instead of a pyridine ring.

Uniqueness

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-10-4-6(9)5(3-7(10)11)8(12)13-2/h3-4H,1-2H3

InChI Key

UBIPNOJMXGEOEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)C(=O)OC)Br

Origin of Product

United States

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